
Trimethylsilyloxycyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilyloxycyclopentane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclopentane ring through an oxygen atom. This compound is part of a broader class of organosilicon compounds that are widely used in organic synthesis due to their unique chemical properties, such as increased volatility and stability.
准备方法
Synthetic Routes and Reaction Conditions
Trimethylsilyloxycyclopentane can be synthesized through the reaction of cyclopentanol with trimethylsilyl chloride in the presence of a base such as triethylamine or pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction is as follows:
Cyclopentanol+Trimethylsilyl chloride→this compound+Hydrogen chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
Trimethylsilyloxycyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanone and trimethylsilanol.
Reduction: It can be reduced to cyclopentanol and trimethylsilane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions include cyclopentanone, cyclopentanol, and various substituted cyclopentane derivatives.
科学研究应用
Trimethylsilyloxycyclopentane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of silicone-based materials and as a precursor for other organosilicon compounds.
作用机制
The mechanism of action of trimethylsilyloxycyclopentane primarily involves the stabilization of reactive intermediates through the trimethylsilyl group. This group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
Trimethylsilyloxycyclohexane: Similar in structure but with a six-membered ring.
Trimethylsilyloxycyclobutane: Contains a four-membered ring.
Trimethylsilyloxycyclopropane: Features a three-membered ring.
Uniqueness
Trimethylsilyloxycyclopentane is unique due to its five-membered ring, which provides a balance between ring strain and stability. This makes it particularly useful in organic synthesis as it can undergo a variety of chemical transformations while maintaining structural integrity.
属性
CAS 编号 |
56859-54-2 |
|---|---|
分子式 |
C8H18OSi |
分子量 |
158.31 g/mol |
IUPAC 名称 |
cyclopentyloxy(trimethyl)silane |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)9-8-6-4-5-7-8/h8H,4-7H2,1-3H3 |
InChI 键 |
OBVCVCYWTYHPPB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


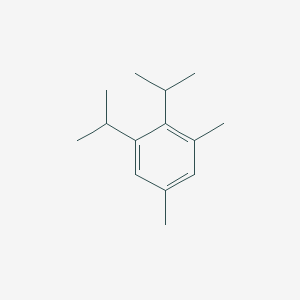
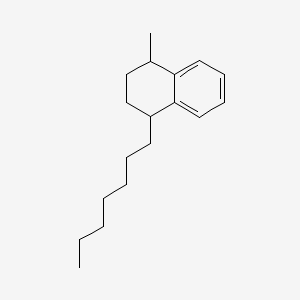
![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)
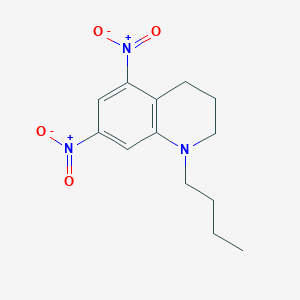
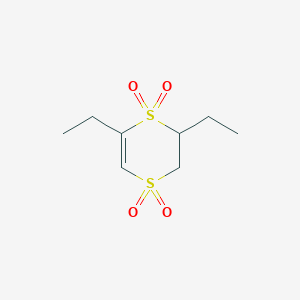
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
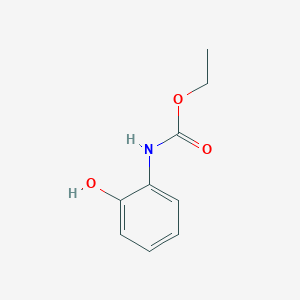
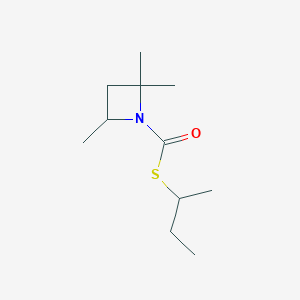
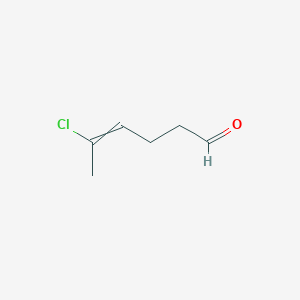


![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)

